molecular formula C15H14ClN3O2S B2958998 5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034585-17-4

5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2958998
CAS RN: 2034585-17-4
M. Wt: 335.81
InChI Key: MGVXEMAUNQUFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel antithrombotic agent . It’s an oxazolidinone derivative identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The X-ray crystal structure of the compound in complex with human FXa has been determined, which clarified the binding mode and the stringent requirements for high affinity .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The compound has been found to have subnanomolar in vitro potency . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in this high potency .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are influenced by its pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .

Scientific Research Applications

The compound “5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” has a range of potential applications in scientific research due to its structural features, such as the pyrrolidine ring, which is a versatile scaffold in drug discovery. Below is a comprehensive analysis of six unique applications of this compound, each detailed under a clear and descriptive heading.

Kinase Inhibition for Cancer Therapy

The pyrrolidine ring present in the compound is known for its use in kinase inhibitors . Kinase inhibitors are a type of targeted cancer therapy that can block specific enzymes needed for cancer growth. The compound’s structure could potentially be optimized to inhibit specific kinases involved in cancer cell signaling pathways.

Neuroprotective Agents

Compounds with pyrrolidine structures have been investigated for their neuroprotective properties . This compound could be studied for its potential to protect nerve cells against damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Carbonic Anhydrase Inhibition

The pyrrolidine derivative has been evaluated for inhibitory activity on carbonic anhydrase isoenzymes, which are involved in several diseases . This compound could be applied in the development of treatments for conditions such as glaucoma and edema where carbonic anhydrase activity plays a role.

Antiviral Agents

Pyrrolidine derivatives have shown potential as antiviral agents . This compound could be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs.

Anti-inflammatory Applications

The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the treatment of chronic inflammatory diseases . This compound could be investigated for its ability to modulate inflammatory responses in the body.

Enzyme Modulation for Metabolic Disorders

Pyrrolidine-containing compounds have been used to modulate enzymes involved in metabolic pathways . This compound could be useful in researching treatments for metabolic disorders by influencing enzyme activity related to metabolism.

Mechanism of Action

The compound acts as a direct inhibitor of Factor Xa (FXa), a coagulation enzyme . This makes it a promising target for anticoagulant therapy .

Future Directions

The compound’s potent inhibition of Factor Xa and good oral bioavailability make it a promising candidate for the development of safe and orally available anticoagulants . Future research will likely focus on further clinical development and testing for the prevention and treatment of thromboembolic diseases .

properties

IUPAC Name

5-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-13-4-3-12(22-13)15(21)18-8-10-6-11(9-17-7-10)19-5-1-2-14(19)20/h3-4,6-7,9H,1-2,5,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVXEMAUNQUFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.